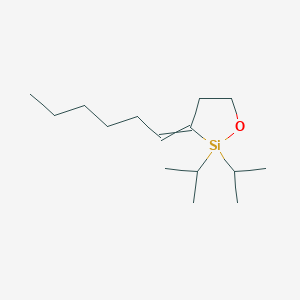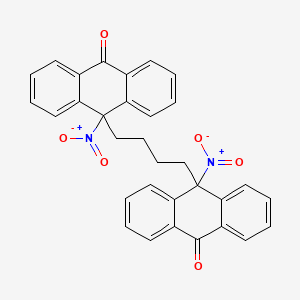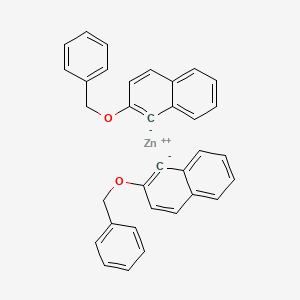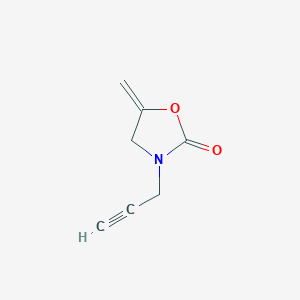
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane is a chemical compound with the molecular formula C15H30OSi This compound is part of the oxasilolane family, which are silicon-containing heterocycles
Vorbereitungsmethoden
The synthesis of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane typically involves the reaction of hexylidene derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the oxasilolane ring.
Analyse Chemischer Reaktionen
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing silicon-based pharmaceuticals.
Industry: It is used in the production of specialty materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-containing ring. The compound can form stable complexes with various substrates, facilitating chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can be compared with other similar compounds such as:
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride: This compound has a similar structure but lacks the oxasilolane ring, making it less versatile in certain applications.
3-Methyl-2,2-di(propan-2-yl)butanenitrile: Another similar compound, but with different functional groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
853995-59-2 |
|---|---|
Molekularformel |
C15H30OSi |
Molekulargewicht |
254.48 g/mol |
IUPAC-Name |
3-hexylidene-2,2-di(propan-2-yl)oxasilolane |
InChI |
InChI=1S/C15H30OSi/c1-6-7-8-9-10-15-11-12-16-17(15,13(2)3)14(4)5/h10,13-14H,6-9,11-12H2,1-5H3 |
InChI-Schlüssel |
XURRBZUYKLCUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C1CCO[Si]1(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)



![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
